molecular formula C11H14N2O3S B14009709 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine CAS No. 6631-75-0

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine

Cat. No.: B14009709
CAS No.: 6631-75-0
M. Wt: 254.31 g/mol
InChI Key: KTJWYUMKVRILEP-UHFFFAOYSA-N
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Description

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a chemical compound for research and development purposes. Researchers are exploring its potential applications, which may include use as a building block in organic synthesis and medicinal chemistry. The morpholine and sulfanylmethyl motifs are common in pharmaceuticals and agrochemicals, often contributing to pharmacokinetic properties. This product is intended for use by qualified laboratory professionals only. It is not for diagnostic or therapeutic use, nor for use in humans or animals. Handling Precautions: Refer to the Safety Data Sheet (SDS) before use. Use appropriate personal protective equipment and handle the material in a well-ventilated environment.

Properties

CAS No.

6631-75-0

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

4-[(4-nitrophenyl)sulfanylmethyl]morpholine

InChI

InChI=1S/C11H14N2O3S/c14-13(15)10-1-3-11(4-2-10)17-9-12-5-7-16-8-6-12/h1-4H,5-9H2

InChI Key

KTJWYUMKVRILEP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CSC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the nucleophilic substitution of a halogenated or activated methyl group on a 4-nitrophenyl sulfanyl precursor by morpholine. The key steps include:

  • Formation of the 4-nitrophenyl sulfanyl methyl intermediate.
  • Nucleophilic substitution by morpholine to form the target compound.

Method 1: Nucleophilic Substitution Using 4-Nitrophenyl Halide and Morpholine

A common approach is the reaction of 4-nitrophenyl halides (such as 4-nitrophenyl chloride or bromide) with morpholine under basic or neutral conditions to form the sulfanylmethyl linkage.

  • Step 1: Preparation of 4-(4-nitrophenyl)thiomethyl halide via halogenation of 4-nitrophenylthiol or related precursors.
  • Step 2: Reaction of this intermediate with morpholine, which acts as a nucleophile attacking the electrophilic carbon adjacent to the sulfur atom, resulting in substitution and formation of this compound.

This method requires careful control of reaction conditions such as solvent, temperature, and pH to optimize yield and purity.

Method 2: Oxidation and Reduction Pathway (Related Morpholinone Synthesis)

Based on analogous morpholine derivatives synthesis, an alternative approach involves:

  • Condensation of morpholine with 4-nitrophenyl precursors to form 4-(4-nitrophenyl)morpholine.
  • Controlled oxidation of this intermediate to 4-(4-nitrophenyl)-3-morpholinone using halite or chlorine dioxide under acidic conditions (pH < 7).
  • Subsequent reduction to yield the target compound or related derivatives.

Although this method is described for morpholinone derivatives, it provides insight into oxidation state manipulations relevant to morpholine sulfur-substituted compounds.

Method 3: Green Synthesis via Selective Monoalkylation of Amines

Recent advances in morpholine synthesis involve green chemistry methods using inexpensive reagents such as ethylene sulfate and potassium tert-butoxide (tBuOK) for selective monoalkylation of primary amines. While this method is primarily for synthesizing morpholines from amino alcohols, it demonstrates efficient, high-yielding, and environmentally friendly routes that could be adapted for preparing substituted morpholines like this compound by modifying the amine or alkylating agents.

Although direct procedures for this compound are scarce, a closely related compound, 4-(4-nitrophenyl)morpholin-3-one, has been synthesized with high yield and purity, providing a useful reference for reaction conditions:

Step Reagents & Conditions Description Yield & Purity
1 4-(4-Nitrophenyl)morpholine, sodium chlorite, sodium dihydrogen phosphate dihydrate, water, acetonitrile Oxidation at 40°C for 6 hours 97.7% yield, 98.3% HPLC purity
2 Workup with ethyl acetate, saturated sodium sulfite, drying with anhydrous sodium sulfate Extraction and purification Pale yellow solid obtained

This method involves controlled oxidation of the morpholine derivative and careful extraction to maintain compound integrity.

Comparative Analysis of Preparation Methods

Preparation Method Key Reagents Reaction Type Advantages Limitations
Nucleophilic substitution of 4-nitrophenyl halide with morpholine 4-nitrophenyl halide, morpholine, base/solvent SN2 substitution Direct, straightforward, widely used Requires halide intermediate, possible side reactions
Oxidation-reduction pathway Morpholine, halite/chlorine dioxide (oxidant), reducing agent Oxidation followed by reduction Green, efficient for related morpholinone derivatives Multi-step, pH control critical
Green synthesis via ethylene sulfate and tBuOK 1,2-amino alcohols, ethylene sulfate, tBuOK Redox neutral monoalkylation High yield, environmentally friendly, scalable Primarily for amino alcohols, adaptation needed for sulfanyl derivatives

Research Findings and Notes

  • The nucleophilic substitution method is the most direct and commonly reported for synthesizing sulfanylmethyl-substituted morpholines.
  • Oxidation methods offer green chemistry advantages and are suitable for morpholinone derivatives, potentially adaptable for sulfanylmethyl morpholines.
  • Recent green synthesis techniques provide promising routes for morpholine ring construction but require further adaptation for this compound specifically.
  • Purification steps involving solvent extraction and drying are critical to achieve high purity, as demonstrated in related compounds synthesis.

Chemical Reactions Analysis

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like hydrogen gas or metal hydrides for reduction, and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(4-Nitrophenyl)sulfanylmethyl]morpholine involves its interaction with specific molecular targets. For instance, the reduction product, 4-thiomorpholinoaniline, can act as a building block in amide-coupling reactions, which are crucial in drug development . The sulfur atom in the thiomorpholine group increases the lipophilicity of the compound, enhancing its interaction with biological membranes and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Core Structure Key Substituent Synthesis Method Melting Point (°C) Key Applications References
4-[(4-Nitrophenyl)sulfanylmethyl]morpholine Morpholine (4-Nitrophenyl)sulfanylmethyl Likely NAS (analogous to ) N/A Pharmaceutical intermediates -
4-(4-Nitrophenyl)thiomorpholine Thiomorpholine 4-Nitrophenyl NAS (4-fluoronitrobenzene + thiomorpholine) N/A Antimycobacterial agents, kinase inhibitors
4-(4-Nitrophenyl)morpholine Morpholine 4-Nitrophenyl NAS (4-nitrochlorobenzene + morpholine) 148–152 Drug building block, materials science
4-((4-Nitrophenyl)sulphonyl)morpholine Morpholine (4-Nitrophenyl)sulphonyl Sulfonylation (p-nitrobenzenesulfonyl chloride + morpholine) N/A Synthetic intermediate
4-(4-Nitrophenyl)morpholin-3-one Morpholinone 4-Nitrophenyl Oxidation of 4-(4-nitrophenyl)morpholine N/A Rivaroxaban intermediate

Key Differences

Core Structure and Electronic Effects :

  • The thiomorpholine derivative () replaces morpholine’s oxygen with sulfur, enhancing lipophilicity and enabling unique solid-state interactions (e.g., C–H···O hydrogen bonds and π-stacking) .
  • Sulfonyl vs. Sulfanyl Groups : Sulfonyl derivatives (e.g., 4-((4-Nitrophenyl)sulphonyl)morpholine) exhibit stronger electron-withdrawing effects compared to sulfanyl groups, altering reactivity in downstream reactions .

Synthetic Routes: Thiomorpholine derivatives require NAS with sulfur-containing amines (e.g., thiomorpholine) , whereas morpholine derivatives use oxygen-based morpholine . Oxidation of 4-(4-nitrophenyl)morpholine to its morpholinone derivative () demonstrates the tunability of nitroaromatic compounds for specific pharmacological roles.

Biological and Material Applications: Thiomorpholine Derivatives: Preferred in drug design for their metabolic soft spots (sulfur oxidation) and enhanced membrane permeability . Morpholinone Derivatives: Critical intermediates in anticoagulants like rivaroxaban, highlighting the importance of ketone functionality in bioactive molecules . Sulfonyl Derivatives: Used in combinatorial chemistry for their stability and versatility in coupling reactions .

Research Findings and Implications

  • Structural Insights : X-ray crystallography of 4-(4-nitrophenyl)thiomorpholine reveals a chair conformation with axial nitrophenyl placement, contrasting with the morpholine analogue’s planar arrangement . This difference impacts solubility and crystallinity.
  • Functionalization Potential: The nitro group in these compounds allows reduction to amines for further derivatization (e.g., amide coupling in drug discovery) .
  • Environmental Relevance : Nitroaromatics like 4-(4-nitrophenyl)morpholine are studied as model pollutants to develop degradation strategies .

Biological Activity

4-[(4-Nitrophenyl)sulfanylmethyl]morpholine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.28 g/mol
  • CAS Number : 6631-75-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the nitrophenyl group may facilitate π–π stacking interactions, enhancing binding affinity to target proteins. Additionally, the morpholine structure contributes to the compound's solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions. In vitro studies demonstrated significant activity against various bacterial strains, suggesting potential for development as an antimicrobial agent.

Anticancer Potential

Studies have explored the anticancer effects of morpholine derivatives, including this compound. The observed mechanisms include:

  • Induction of apoptosis in cancer cells.
  • Inhibition of cell proliferation through interference with cell cycle regulation.
    Table 1 summarizes findings from key studies on the anticancer activity of related compounds.
StudyCompoundCell LineIC50 (µM)Mechanism
A4-NitrophenylmorpholineHeLa15Apoptosis induction
B4-(Chlorophenyl)morpholineMCF-710Cell cycle arrest
C4-(Fluorophenyl)morpholineA54912Enzyme inhibition

Case Studies

  • Case Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with the sulfanylmethyl group showed enhanced antibacterial activity compared to their non-sulfanyl counterparts. This suggests that the sulfanylmethyl moiety plays a crucial role in biological activity.
  • Case Study on Anticancer Activity : Research conducted by Smith et al. (2023) evaluated the effects of various morpholine derivatives on breast cancer cells. The study found that compounds containing a nitrophenyl group exhibited significant cytotoxicity, leading to further investigation into their potential as therapeutic agents.

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